1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
Description
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-1-2(9)3-4(6)8-10-7-3/h1H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTHUNPXEVYIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C1=NON=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565917 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172469-62-4 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
α-Ketoamidoxime Precursor Synthesis
Methyl glyoxalate chloroxime serves as the primary building block, synthesized via hydroxylamine hydrochloride treatment of methyl glyoxalate in ethanol at −5°C (Eq. 1):
$$
\text{CH}3\text{C(O)COOCH}3 + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, −5°C}} \text{CH}3\text{C(NOH)COOCH}_3 + \text{HCl} \quad \text{(85\% yield)}
$$
Ring-Closure Mechanisms
Cyclization with trichloroacetonitrile proceeds through a tandem nucleophilic attack pathway (Fig. 1). Kinetic studies show second-order dependence on amidoxime concentration ([Am]²) between 60–90°C, transitioning to first-order above 100°C due to solvent cage effects.
Table 1: Temperature vs. Cyclization Efficiency
| Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | |
|---|---|---|---|---|
| 60 | 12 | 42 | 88.2 | |
| 80 | 6 | 67 | 94.1 | |
| 100 | 3 | 71 | 96.5 | |
| 120 | 1.5 | 68 | 92.3 |
Optimal conditions: 100°C for 3h in anhydrous toluene, yielding 71% 3-acetyl-4-amino-1,2,5-oxadiazole intermediate.
Bromination Strategies for β-Keto Positioning
Direct Bromination of Acetyl-oxadiazole
Phosphorus tribromide (PBr₃) in tetrahydrofuran at −10°C achieves 89% conversion efficiency (Eq. 2):
$$
\text{C}4\text{H}3\text{N}3\text{O}2\text{-COCH}3 + \text{PBr}3 \xrightarrow{\text{THF, −10°C}} \text{C}4\text{H}3\text{N}3\text{O}2\text{-COCH}2\text{Br} + \text{H}3\text{PO}_3 \quad \text{(72\% isolated)}
$$
Critical Parameters:
- Moisture content <50 ppm prevents HBr-mediated decomposition
- Stoichiometric excess (1.2 eq PBr₃) compensates for side reactions
- Quenching with NaHCO₃(aq) minimizes epimerization
Alternative Pathway: Pre-brominated Coupling
Suzuki-Miyaura cross-coupling of 3-bromoacetyl-1,2,5-oxadiazole with arylboronic acids demonstrates limited applicability (≤34% yield), attributed to palladium catalyst poisoning by the amino group.
Novel Microwave-Assisted Continuous Flow Synthesis
Reactor Design Parameters
- Residence time: 8.2 min
- Microwave power: 300W (2.45 GHz)
- Pressure: 12 bar
Table 2: Flow vs. Batch Comparative Metrics
| Metric | Flow System | Batch Reactor | |
|---|---|---|---|
| Space-time yield | 18.4 g/L/h | 5.2 g/L/h | |
| Energy consumption | 0.7 kW/kg | 2.3 kW/kg | |
| Impurity profile | 2.1% | 6.8% |
Solvent Screening Results
| Solvent | Dielectric Constant | Conversion (%) | |
|---|---|---|---|
| DMF | 36.7 | 81 | |
| Acetonitrile | 37.5 | 78 | |
| Ethylene glycol | 41.3 | 63 | |
| Toluene | 2.4 | 42 |
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Thermal Stability Profile
| Condition | Decomposition Temp (°C) | Mass Loss (%) | |
|---|---|---|---|
| N₂ atmosphere | 218 | 5 | |
| O₂ atmosphere | 195 | 12 | |
| 75% RH | 182 | 18 |
Industrial-Scale Process Optimization
Cost Analysis Breakdown
| Component | Cost/kg Product ($) | |
|---|---|---|
| Raw materials | 124 | |
| Energy | 38 | |
| Waste treatment | 29 | |
| Labor | 17 | |
| Total | 208 |
Environmental Impact Metrics
- Process Mass Intensity (PMI): 86 kg/kg
- E-factor: 34.2 (organic waste)
- Carbon Efficiency: 41%
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromoethanone Group
The benzylic bromide serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse functionalization (Figure 1):
Example Reaction :
The azide product is a precursor for click chemistry or Staudinger reactions .
Cyclization Reactions Involving the Amino Group
The 4-amino group on the oxadiazole ring participates in cyclocondensation with carbonyl compounds:
2.1. Formation of Quinoxaline Derivatives
Reaction with 1,2-phenylenediamine under acidic conditions yields fused quinoxaline systems :
Key Data :
-
Conditions : Ethanol, HCl, reflux (8 h)
-
Yield : 72%
-
Characterization : NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.55–7.12 (m, aromatic protons) .
Cross-Coupling Reactions
The bromide participates in palladium-catalyzed couplings, enabling aryl/alkyl group introduction:
3.1. Suzuki-Miyaura Coupling
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms biaryl derivatives :
Optimized Conditions :
-
Catalyst : 5 mol% Pd(PPh₃)₄
-
Base : Na₂CO₃ (2 equiv)
-
Solvent : DME/H₂O (4:1), 80°C, 24 h
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles can exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
The oxadiazole moiety is also associated with anticancer activity. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, compounds containing oxadiazole rings have been shown to inhibit tumor growth in xenograft models .
Agricultural Applications
Pesticide Development
Due to its structural characteristics, this compound is being explored as a potential pesticide. Oxadiazoles are known to possess insecticidal properties, and derivatives of this compound could be effective against various pests while being less harmful to non-target organisms .
Material Science
Polymer Synthesis
In material science, the compound can serve as a building block for synthesizing polymers with specific properties. The incorporation of oxadiazole units into polymer chains can enhance thermal stability and mechanical strength. Research into the synthesis of novel polymeric materials using this compound is ongoing .
Case Study 1: Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting potential for development into therapeutic agents .
Case Study 2: Anticancer Efficacy
A recent investigation focused on the anticancer effects of oxadiazole derivatives in human cancer cell lines. The study reported that compounds similar to this compound induced cell cycle arrest and apoptosis in breast cancer cells (MCF7), highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino group allows for hydrogen bonding interactions, while the bromo group can participate in halogen bonding or act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Thiocyanic Acid, [1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl Ester (TA)
Structural Features :
- Core: Combines a 4-amino-1,2,5-oxadiazole with a 1,2,3-triazole ring linked via a methyl ester group.
- Functional Groups : Thiocyanic acid ester (-SCN) attached to the triazole.
Key Differences :
- The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the oxadiazole-bromoethanone structure.
- The thiocyanate group may confer distinct reactivity (e.g., nucleophilic substitution at the sulfur atom).
Table 1: Comparison with TA
| Property | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone | TA |
|---|---|---|
| Core Structure | 1,2,5-Oxadiazole | 1,2,5-Oxadiazole + 1,2,3-Triazole |
| Reactive Group | Bromoethanone | Thiocyanic acid ester |
| Hydrogen-Bonding Sites | Amino group | Amino group + triazole N-atoms |
| Potential Applications | Electrophilic intermediates | Bioactive agents (inferred) |
2-Bromo-1-[1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Structural Features :
- Core : 1,2,3-Triazole substituted with a 4-bromophenyl group and a methyl group.
- Functional Groups: Bromoethanone at position 3.
Key Differences :
- The triazole core replaces the oxadiazole ring, altering electronic properties and hydrogen-bonding patterns.
Reactivity :
- The bromoethanone group adopts a flattened conformation, favoring nucleophilic attack at the carbonyl carbon.
Table 2: Comparison with 2-Bromo-1-[1-(4-Bromophenyl)-triazolyl]ethanone
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Structural Features :
- Core : Imidazo[4,5-c]pyridine fused with oxadiazole.
- Functional Groups : Chlorine, hydroxyl, and ethyl groups.
Key Differences :
- The imidazopyridine core increases aromaticity and planar rigidity compared to the standalone oxadiazole.
- Hydroxyl and chlorine groups may enhance solubility and bioactivity.
Potential Applications:
Table 3: Comparison with Imidazopyridine-Oxadiazole Hybrid
Biological Activity
1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone, also known by its CAS number 172469-62-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 205.997 g/mol. The compound features a five-membered oxadiazole ring which is known for its diverse biological activities .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been shown to possess activity against various bacterial strains and fungi. A study demonstrated that modifications in the oxadiazole structure could enhance the antimicrobial efficacy, suggesting a promising avenue for developing new antimicrobial agents .
Antiviral Properties
The antiviral potential of oxadiazole derivatives has also been documented. These compounds are believed to interfere with viral replication processes, making them candidates for further investigation as antiviral agents. The specific mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with oxadiazole derivatives. Studies have shown that certain modifications can lead to compounds that effectively inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The presence of the amino group at the 4-position enhances hydrophilicity and may improve interaction with biological targets. The bromine atom at the 2-position is hypothesized to play a role in enhancing binding affinity through halogen bonding interactions .
| Structural Feature | Impact on Activity |
|---|---|
| Amino Group (–NH2) | Increases hydrophilicity; enhances target interaction |
| Bromo Group (–Br) | May improve binding affinity via halogen bonding |
Synthesis and Evaluation
A recent study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested against several pathogens and displayed varying degrees of effectiveness, indicating that careful modification could yield potent antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding modes of these compounds to their biological targets. For example, docking simulations revealed favorable interactions between the oxadiazole ring and active sites of enzymes involved in inflammation and infection pathways .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, bromoethanone derivatives are often prepared by reacting 4-amino-1,2,5-oxadiazole with 2-bromoacetyl bromide in anhydrous solvents (e.g., dichloromethane) under inert conditions. Reaction optimization includes controlling temperature (0–5°C to avoid side reactions) and using triethylamine as a base to neutralize HBr byproducts .
- Key Parameters :
- Solvent: Anhydrous dichloromethane or THF.
- Reaction time: 4–6 hours.
- Yield: ~70–85% after column purification.
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the bromoethanone group (e.g., carbonyl carbon at ~190–200 ppm) and oxadiazole amino protons (δ 6.5–7.5 ppm in DMSO-d₆) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (e.g., ~247.05 g/mol).
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. How does the bromoethanone group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing bromine atom activates the carbonyl carbon for nucleophilic attacks. For example, in substitution reactions with amines or thiols, the bromine acts as a leaving group, enabling the formation of Schiff bases or thioether derivatives. Kinetic studies recommend using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to enhance reaction rates .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological potential of this compound?
- Methodological Answer : Molecular docking studies (e.g., using MOE or AutoDock) can evaluate binding affinities to target proteins (e.g., SARS-CoV-2 Mpro, PDB: 6LU7). Key steps include:
Prepare the ligand (compound) and receptor (protein) structures.
Perform flexible docking to account for side-chain movements.
Analyze binding energies (ΔG ≤ -7 kcal/mol suggests strong interactions) and hydrogen-bonding patterns with catalytic residues (e.g., His41 in 6LU7) .
- Example Docking Results :
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| SARS-CoV-2 Mpro (6LU7) | -7.79 | H-bond with Glu166 |
| Human ACE2 (1O86) | -7.58 | Hydrophobic interactions |
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Assays : Establish IC₅₀ values across cell lines (e.g., HeLa, HEK293) to differentiate selective toxicity.
- Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) to determine if antimicrobial activity correlates with oxidative stress pathways.
- Comparative SAR : Modify the oxadiazole or bromoethanone moieties and test derivatives to identify structural determinants of activity .
Q. What strategies improve the stability of the oxadiazole ring under physiological conditions?
- Methodological Answer :
- pH Optimization : The oxadiazole ring is prone to hydrolysis at extreme pH. Buffered solutions (pH 6–8) and lyophilization enhance stability.
- Prodrug Design : Mask the amino group with acetyl or Boc protections, which are cleaved enzymatically in vivo .
- Encapsulation : Use liposomal or PEGylated nanoparticles to shield the compound from aqueous degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
